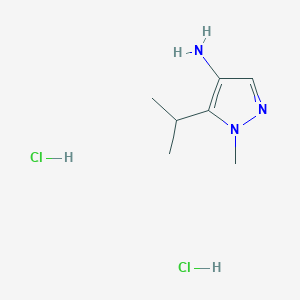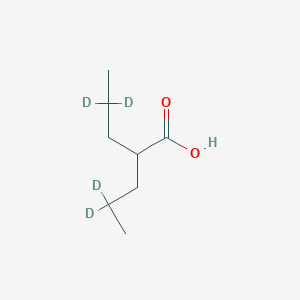
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid
描述
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid (2PPDA) is a synthetic acid that has been studied for its various biochemical and physiological effects. It has been used in scientific research applications due to its ability to interact with a variety of proteins and receptors, making it a useful tool for scientists.
科学研究应用
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has been studied for its ability to interact with various proteins and receptors. It has been used to study the effects of various drugs on their target proteins, as well as to study the effects of various hormones and neurotransmitters. It has also been used to study the effects of various diseases and disorders on the body. In addition, 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has been used to study the effects of various environmental toxins on the body.
作用机制
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is believed to interact with various proteins and receptors in the body. It is believed that it binds to these proteins and receptors, which then triggers a cascade of reactions that lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has been shown to have various biochemical and physiological effects. It has been shown to affect the metabolism of glucose, fatty acids, and amino acids. It has also been shown to affect the release of hormones and neurotransmitters, as well as to affect the expression of various genes. In addition, it has been shown to affect the immune system, as well as the cardiovascular and respiratory systems.
实验室实验的优点和局限性
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is a useful tool for scientists due to its ability to interact with various proteins and receptors. It is relatively easy to synthesize in pure form, and it is relatively stable in solution. However, it is important to note that 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is not water soluble, which can limit its use in certain experiments. In addition, 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is not approved for use in humans, so experiments involving human subjects must be conducted under strict safety protocols.
未来方向
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has many potential future directions for research. It could be used to study the effects of various drugs on their target proteins and receptors. It could also be used to study the effects of various hormones and neurotransmitters on the body. Additionally, it could be used to study the effects of various diseases and disorders on the body, as well as the effects of various environmental toxins. Finally, it could be used to investigate the effects of various nutrients and dietary supplements on the body.
属性
IUPAC Name |
4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(CC([2H])([2H])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



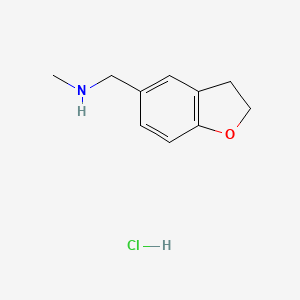
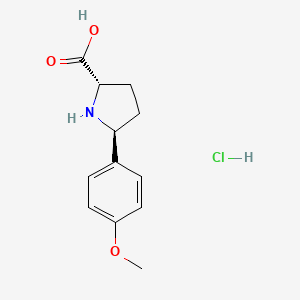
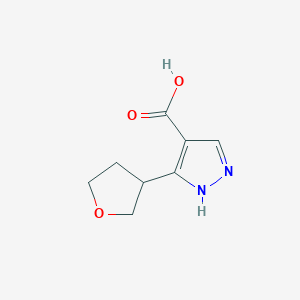

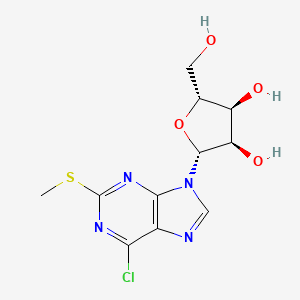
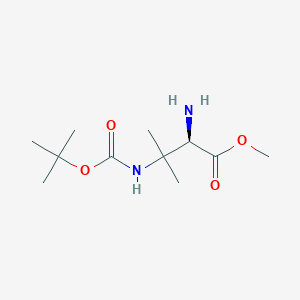
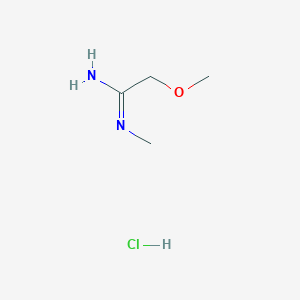
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)
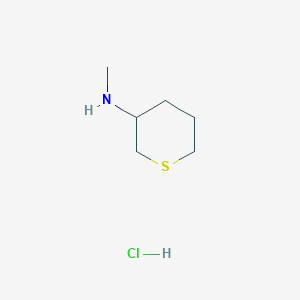
![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)
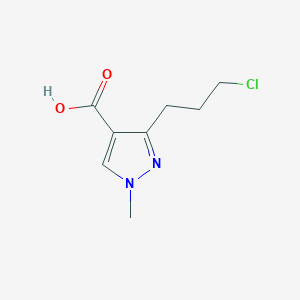
![[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1433676.png)

